1-Bromo-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene
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Overview
Description
1-Bromo-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene is a complex organic compound with a unique structure that includes a bromine atom, multiple ether linkages, and a substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene typically involves multiple steps, starting with the preparation of the substituted benzene ring. The process may include:
Etherification: Formation of ether linkages through nucleophilic substitution reactions, where alkoxide ions react with alkyl halides under basic conditions.
Allylation: Introduction of the prop-2-enyl group via allylation reactions using allyl bromide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of double bonds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Scientific Research Applications
1-Bromo-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: A simpler compound with similar ether linkages but lacking the substituted benzene ring.
1-Bromo-2-(methoxymethoxy)ethane: Another related compound with a different ether linkage arrangement.
2-Bromoethyl methyl ether: A compound with a similar bromine and ether functional group but a different overall structure.
Properties
IUPAC Name |
1-bromo-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrO4/c1-5-6-18-7-8-20(21(15-18)24-4)26-11-9-25-10-12-27-22-17(3)13-16(2)14-19(22)23/h5,7-8,13-15H,1,6,9-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHCMQFVEWHAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOCCOC2=C(C=C(C=C2)CC=C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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